3-(3-Methoxypropyl)piperidine hydrochloride

Description

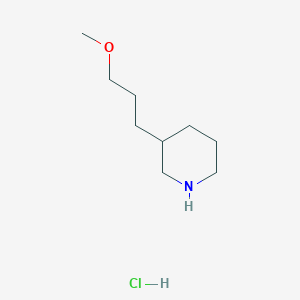

3-(3-Methoxypropyl)piperidine hydrochloride is a piperidine derivative characterized by a methoxypropyl substituent at the 3-position of the piperidine ring, with a hydrochloride salt enhancing its solubility and stability. Piperidine-based compounds are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, particularly neurotransmitter receptors.

Properties

Molecular Formula |

C9H20ClNO |

|---|---|

Molecular Weight |

193.71 g/mol |

IUPAC Name |

3-(3-methoxypropyl)piperidine;hydrochloride |

InChI |

InChI=1S/C9H19NO.ClH/c1-11-7-3-5-9-4-2-6-10-8-9;/h9-10H,2-8H2,1H3;1H |

InChI Key |

VFTKNXUXUCMFMZ-UHFFFAOYSA-N |

Canonical SMILES |

COCCCC1CCCNC1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxypropyl)piperidine hydrochloride typically involves the reaction of 3-methoxypropylamine with piperidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of 3-(3-Methoxypropyl)piperidine hydrochloride involves large-scale chemical reactions using high-purity starting materials and advanced equipment. The process is optimized to ensure high yield and purity of the final product. Industrial production methods may also involve the use of automated systems for monitoring and controlling reaction parameters to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxypropyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

3-(3-Methoxypropyl)piperidine hydrochloride is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving biological systems and processes.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxypropyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pitolisant (BF2.649)

Structure : 1-[3-[3-(4-Chlorophenyl)propoxy]propyl]piperidine hydrochloride .

Key Features :

- Substituent : A chlorophenylpropoxypropyl chain attached to the piperidine nitrogen.

- Molecular Formula: C₁₇H₂₆ClNO·HCl·½H₂O.

- Molecular Weight : 341.32 g/mol.

- Pharmacology : Potent histamine H₃ receptor inverse agonist (Ki = 0.16 nM; EC₅₀ = 1.5 nM) with high selectivity over other histamine receptors. Enhances wakefulness and cognition in preclinical models .

- Solubility: Soluble in water, DMSO, and ethanol (>99% purity) .

Comparison :

- Structural Difference : Pitolisant’s chlorophenylpropoxypropyl group increases lipophilicity compared to the methoxypropyl chain in 3-(3-Methoxypropyl)piperidine hydrochloride, likely enhancing blood-brain barrier penetration.

- Pharmacological Relevance : While pitolisant targets H₃ receptors, the methoxypropyl analog may interact with distinct targets due to differences in substituent electronic and steric properties.

3-(4-Chloro-2-isopropylphenoxy)piperidine Hydrochloride

Structure: Phenoxy-substituted piperidine with chloro and isopropyl groups . Key Features:

- Substituent: Aromatic phenoxy group with electron-withdrawing (Cl) and bulky (isopropyl) substituents.

- Pharmacology: Phenoxy groups often confer affinity for adrenergic or serotonergic receptors, though specific data for this compound is lacking.

Comparison :

(3R)-3-Phenoxypiperidine Hydrochloride

Structure: Simplified phenoxy-substituted piperidine . Key Features:

- Molecular Weight : 213.7 g/mol.

- Purity : ≥95%.

- Applications : Used in drug discovery and material science due to its chiral center and aromatic moiety.

Comparison :

Data Tables

Table 1. Structural and Physical Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility |

|---|---|---|---|---|

| 3-(3-Methoxypropyl)piperidine HCl | C₉H₁₈ClNO₂* | 223.7 (est.) | 3-methoxypropyl | Likely water-soluble |

| Pitolisant (BF2.649) | C₁₇H₂₆ClNO·HCl·½H₂O | 341.32 | 4-chlorophenylpropoxypropyl | Water, DMSO, ethanol |

| 3-(4-Chloro-2-isopropylphenoxy)piperidine HCl | C₁₄H₁₉Cl₂NO | 304.22 | 4-chloro-2-isopropylphenoxy | Not reported |

| (3R)-3-Phenoxypiperidine HCl | C₁₁H₁₄ClNO | 213.7 | 3-phenoxy | Not reported |

*Estimated based on similar compounds.

Biological Activity

3-(3-Methoxypropyl)piperidine hydrochloride is a piperidine derivative with the molecular formula CHClNO. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a ligand in various receptor systems. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

The compound is typically encountered as a hydrochloride salt, which enhances its solubility and stability in aqueous environments. The synthesis of 3-(3-Methoxypropyl)piperidine hydrochloride can involve several steps, including the alkylation of piperidine derivatives. The following table summarizes some key structural analogs of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Methoxypropyl)piperidine | CHN | Similar methoxypropyl substitution |

| 4-(3-Methoxypropyl)piperidine | CHN | Substitution at the 4-position |

| N-(3-Methoxypropyl)-4-amino-piperidine | CHNO | Contains an amino group at the 4-position |

| 2-(3-Methoxypropyl)piperidine | CHN | Substitution at the 2-position |

These analogs exhibit unique properties and biological activities that may differ significantly from those of 3-(3-Methoxypropyl)piperidine hydrochloride, highlighting its distinctive profile within this chemical family .

Receptor Interactions

Research indicates that compounds similar to 3-(3-Methoxypropyl)piperidine hydrochloride can act as ligands for various receptors, including melanocortin receptors. These receptors are implicated in several physiological processes such as appetite regulation, energy homeostasis, and sexual function. For instance, piperidine derivatives have been shown to exhibit melanocortin receptor agonist activity, potentially useful for treating obesity and diabetes .

Neurotransmitter Reuptake Inhibition

A study involving piperidine-based analogs demonstrated that modifications at the 3-position could enhance their ability to inhibit the reuptake of neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE). The introduction of a methylene linker between the piperidine ring and polar groups significantly increased the activity of these compounds . This suggests that 3-(3-Methoxypropyl)piperidine hydrochloride may possess similar properties, warranting further investigation.

Case Studies and Research Findings

Q & A

Q. Basic

- PPE : Wear nitrile gloves, EN 166-certified goggles, and Type P95 respirators to avoid inhalation of aerosols .

- Storage : Store at 2–8°C in airtight containers, away from incompatible materials (e.g., strong oxidizers) .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water jets to prevent dispersion .

How is 3-(3-Methoxypropyl)piperidine hydrochloride characterized post-synthesis?

Q. Basic

- Purity Analysis : HPLC with UV detection (C18 column, mobile phase: acetonitrile/0.1% TFA) .

- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆, δ 1.2–3.5 ppm for piperidine protons) and FT-IR (C-O stretch at 1100 cm⁻¹) .

How can reaction conditions be optimized for industrial-scale synthesis?

Q. Advanced

- Catalyst Screening : Test transition-metal catalysts (e.g., Rh(I) complexes) for enantioselective hydrogenation .

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance reaction rates .

- Flow Chemistry : Implement continuous flow reactors to improve scalability and reduce byproducts .

What strategies mitigate stereochemical challenges in synthesis?

Q. Advanced

- Chiral Auxiliaries : Use (R)-BINOL derivatives to enforce stereocontrol during cyclization .

- Asymmetric Catalysis : Employ Rh-catalyzed hydrogenation for >90% enantiomeric excess .

How are biological interactions analyzed for this compound?

Q. Advanced

- Binding Assays : Radioligand displacement studies (e.g., [³H]-labeled analogs) to measure affinity for GPCRs .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with serotonin receptors .

How can contradictions in toxicity data be resolved?

Q. Advanced

- In Silico Tox Prediction : Use tools like ProTox-II to estimate LD₅₀ and hepatotoxicity .

- In Vitro Testing : MTT assays on HepG2 cells to assess cytotoxicity at varying concentrations (IC₅₀ determination) .

What analytical techniques confirm purity and structural integrity?

Q. Advanced

| Technique | Parameters | Application |

|---|---|---|

| UPLC-MS | ESI+ mode, m/z 220.1 [M+H]⁺ | Quantify impurities ≤0.1% |

| X-ray Diffraction | Cu Kα radiation | Confirm crystalline form |

How should derivatives be designed for structure-activity relationship (SAR) studies?

Q. Advanced

- Substituent Variation : Replace methoxy with ethoxy or halogen groups to assess electronic effects .

- Bioisosteres : Substitute piperidine with morpholine to evaluate ring flexibility .

What are the challenges in scaling up purification processes?

Q. Advanced

- Chromatography : Transition from flash chromatography to simulated moving bed (SMB) systems for continuous purification .

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal yield and reduce solvent waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.